REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]2[N:14]=[C:15]([C:17]3[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=3)[CH:16]=[C:10]2[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[F:23][C:20]1[CH:19]=[CH:18][C:17]([C:15]2[CH:16]=[C:10]3[CH2:9][NH:8][CH2:13][CH2:12][N:11]3[N:14]=2)=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N(CC1)N=C(C2)C2=CC=C(C=C2)F
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Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred under H2 atmospheric pressure for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through CELITE® pad
|
Type
|
WASH
|
Details
|
washed with methanol (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether (2×100 mL)
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with diethyl ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NN2C(CNCC2)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |